molecular formula C10H9ClF3NO2S B14900951 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14900951
M. Wt: 299.70 g/mol
InChI Key: JYYAJOQFZSMNEV-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H9ClF3NO2S It is known for its unique structural features, which include a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclopropylation: The amine group is then reacted with cyclopropyl bromide in the presence of a base such as sodium hydride to introduce the cyclopropyl group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but with an isocyanate group instead of a sulfonamide group.

    4-chloro-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

Uniqueness

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H9ClF3NO2S

Molecular Weight

299.70 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C10H9ClF3NO2S/c11-6-1-4-9(8(5-6)10(12,13)14)18(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2

InChI Key

JYYAJOQFZSMNEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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